![molecular formula C20H31N3O4 B1365544 tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate CAS No. 33900-15-1](/img/structure/B1365544.png)
tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
- This compound has been used in asymmetric Mannich reactions, a key method in organic chemistry for creating chiral molecules, which are crucial in pharmaceuticals and fine chemicals (Yang, Pan, & List, 2009).
Diels-Alder Reaction and Heterocycle Formation
- It serves as an intermediate in Diels-Alder reactions, a widely-used method for constructing complex organic structures, particularly in synthesizing heterocycles like furans (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis of Amino Acid Derivatives
- The compound is pivotal in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids. This application is significant in developing new pharmaceutical agents (Arvanitis et al., 1998).
Catalysis in Organic Synthesis
- It is utilized in bioinspired catalytic processes, particularly in manganese complex-catalyzed epoxidation reactions. These reactions are important for synthesizing complex organic molecules (Qiu, Xia, & Sun, 2019).
Synthesis of Biologically Active Compounds
- The compound is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an anticancer drug (Zhao, Guo, Lan, & Xu, 2017).
Structural Studies in Crystallography
- It is used in crystallography to study molecular interactions, such as hydrogen and halogen bonds, which are key to understanding molecular structures and properties (Baillargeon et al., 2017).
Potential Anti-Malarial Agents
- Certain derivatives of this compound have been identified as potential anti-malarial agents, highlighting its significance in medicinal chemistry (Cunico et al., 2009).
Study of Intermolecular Interactions
- It has been used to understand the interplay of strong and weak hydrogen bonds in molecular structures, which is essential for designing drugs and materials (Das et al., 2016).
Metalation and Alkylation Studies
- The compound has been explored for its ability to undergo metalation and subsequent reaction with electrophiles, an important reaction in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Synthesis of Cyclopentane Derivatives
- It is used in the synthesis of cyclopentane derivatives, which are valuable in the development of new pharmaceutical compounds (Davies et al., 2003).
Chiral Auxiliary Applications
- The compound has been applied in the development of new chiral auxiliaries, essential for asymmetric synthesis in organic chemistry (Studer, Hintermann, & Seebach, 1995).
Propriétés
Numéro CAS |
33900-15-1 |
|---|---|
Nom du produit |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Formule moléculaire |
C20H31N3O4 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)11-16(23-19(26)27-20(3,4)5)18(25)22-15(17(21)24)12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12H2,1-5H3,(H2,21,24)(H,22,25)(H,23,26)/t15-,16-/m0/s1 |
Clé InChI |
LAKZMSJQUGGBBG-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Séquence |
LF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



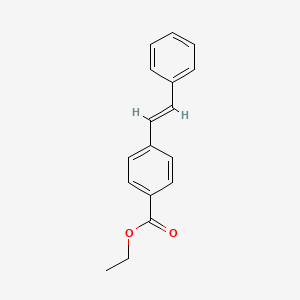
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)
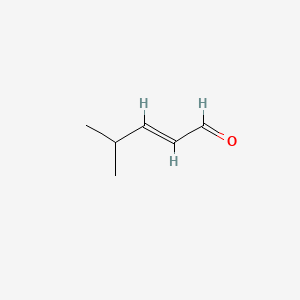
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
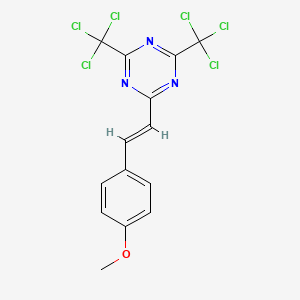
![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)
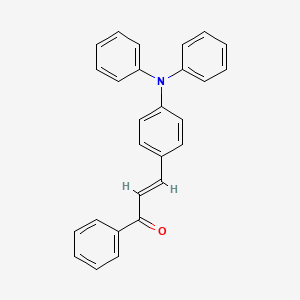
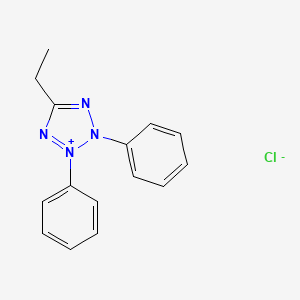
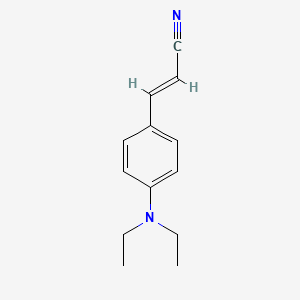
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
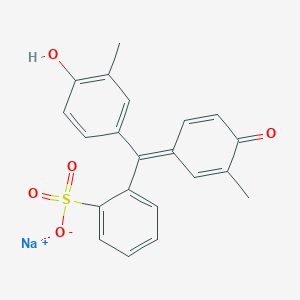
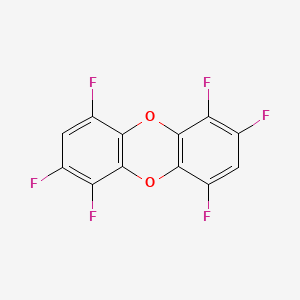
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)